(R)-3-(2-Methoxyphenyl)morpholine hydrochloride
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Overview
Description
®-3-(2-Methoxyphenyl)morpholine hydrochloride is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a methoxy group attached to the phenyl ring and a morpholine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(2-Methoxyphenyl)morpholine hydrochloride typically involves the reaction of 2-methoxyphenyl isocyanate with morpholine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the product is purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of ®-3-(2-Methoxyphenyl)morpholine hydrochloride may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
®-3-(2-Methoxyphenyl)morpholine hydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 2-methoxybenzaldehyde or 2-methoxybenzoic acid, while reduction can produce 2-methoxyphenylamine or 2-methoxyphenol .
Scientific Research Applications
®-3-(2-Methoxyphenyl)morpholine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-3-(2-Methoxyphenyl)morpholine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to ®-3-(2-Methoxyphenyl)morpholine hydrochloride include:
- 2-Methoxyphenyl isocyanate
- 2-Methoxyphenylamine
- 2-Methoxyphenol
Uniqueness
®-3-(2-Methoxyphenyl)morpholine hydrochloride is unique due to its specific combination of a methoxy-substituted phenyl ring and a morpholine ring. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
(3R)-3-(2-methoxyphenyl)morpholine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-13-11-5-3-2-4-9(11)10-8-14-7-6-12-10;/h2-5,10,12H,6-8H2,1H3;1H/t10-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPTIJBXPZGIFNZ-PPHPATTJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2COCCN2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1[C@@H]2COCCN2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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